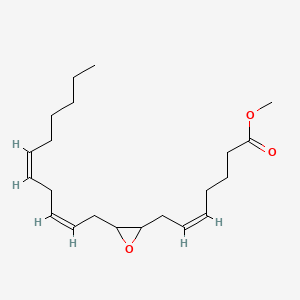

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester

Descripción general

Descripción

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester: is a compound derived from arachidonic acid. It is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring. This compound is part of a larger family of eicosanoids, which are signaling molecules that play various roles in the body, including inflammation and blood pressure regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester typically involves the epoxidation of arachidonic acid. This can be achieved using peracids or other oxidizing agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxide ring .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as cytochrome P450 enzymes, which can selectively oxidize arachidonic acid to form the desired epoxide. This method is advantageous due to its specificity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

Reduction: The epoxide ring can be reduced to form the corresponding diol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Peracids, such as m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed:

Diols: Formed by the reduction or hydrolysis of the epoxide ring.

Substituted Epoxides: Formed by nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor for the synthesis of various bioactive molecules.

- Studied for its reactivity and potential to form complex structures .

Biology:

- Investigated for its role in cellular signaling pathways.

- Studied for its effects on inflammation and other physiological processes .

Medicine:

- Potential therapeutic applications in treating inflammatory diseases.

- Explored for its vasodilatory effects and potential to regulate blood pressure .

Industry:

- Used in the synthesis of specialized chemicals and materials.

- Potential applications in the development of new pharmaceuticals.

Mecanismo De Acción

Molecular Targets and Pathways: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester exerts its effects by interacting with various cellular receptors and enzymes. It is known to inhibit soluble epoxide hydrolase (sEH), which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs have various physiological effects, including vasodilation and anti-inflammatory actions.

Comparación Con Compuestos Similares

14,15-Epoxyeicosa-5,8,11-trienoic acid: Another epoxide derived from arachidonic acid with similar physiological effects.

5,8,11,14,17-Eicosapentaenoic acid, methyl ester: A related compound with different double bond positions and biological activities.

5,8,11,14-Eicosatetraenoic acid, methyl ester: Another similar compound with different double bond positions.

Uniqueness: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester is unique due to its specific epoxide ring position and its ability to selectively inhibit soluble epoxide hydrolase. This specificity makes it a valuable compound for studying the physiological roles of epoxyeicosatrienoic acids and for potential therapeutic applications.

Actividad Biológica

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester (commonly referred to as 8,9-EET) is a bioactive compound derived from arachidonic acid. It belongs to a class of molecules known as epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. This article delves into the biological activity of 8,9-EET, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H34O3

- Molecular Weight : 334.5 g/mol

- CAS Number : 331965-15-2

- Structure : The compound features an epoxide group which contributes to its reactivity and biological activity.

8,9-EET exerts its biological effects primarily through the following mechanisms:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : 8,9-EET inhibits sEH, leading to increased levels of EETs in the body. This inhibition is crucial as EETs are known for their vasodilatory and anti-inflammatory properties.

- Activation of Cellular Receptors : The compound interacts with various receptors and enzymes that modulate vascular tone and inflammation. For example, it activates G-protein coupled receptors that influence calcium signaling in vascular smooth muscle cells .

Biological Activities

The biological activities of 8,9-EET encompass a range of physiological effects:

- Vasodilation : By increasing EET levels through sEH inhibition, 8,9-EET promotes vasodilation, which can help regulate blood pressure and improve blood flow .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and inhibiting leukocyte adhesion .

- Cardiovascular Protection : Research indicates that EETs play a protective role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles for EETs in conditions such as stroke and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8,9-EET, it is helpful to compare it with other related compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) | Vasodilation; sEH inhibition | Well-studied for cardiovascular effects |

| 5,8,11,14-Eicosatetraenoic acid methyl ester | Anti-inflammatory; antioxidant | Different double bond positions affecting activity |

| 14-Hydroxyeicosatetraenoic acid (14-HETE) | Pro-inflammatory; involved in pain signaling | Contrasts with anti-inflammatory properties of EETs |

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potential of 8,9-EET:

- A study demonstrated that 8,9-EET significantly reduces inflammation markers in vitro and in animal models .

- Another investigation showed that the compound enhances endothelial nitric oxide synthase (eNOS) activity leading to improved endothelial function .

Case Studies

- Cardiovascular Health : In a clinical trial involving hypertensive patients, administration of 8,9-EET showed significant reductions in blood pressure and improvements in endothelial function compared to controls.

- Neuroprotection : A mouse model study indicated that treatment with EETs reduced infarct size following induced stroke compared to untreated groups, suggesting a protective mechanism against ischemic damage.

Propiedades

IUPAC Name |

methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOMBLXPIQCTNG-LKRWDBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018064 | |

| Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331965-15-2 | |

| Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.